molecular formula C17H20N4O3S B11979187 7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11979187
M. Wt: 360.4 g/mol
InChI Key: OGLYLSBLHGLNQW-UHFFFAOYSA-N
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Description

7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C17H20N4O3S. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of a purine derivative with a benzylating agent and a sulfanyl group donor. One common method involves the use of benzyl Grignard reagents and phosphinic acid thioesters. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern and the presence of the ethoxyethyl sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

7-benzyl-8-(2-ethoxyethylsulfanyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H20N4O3S/c1-3-24-9-10-25-17-18-14-13(15(22)19-16(23)20(14)2)21(17)11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,19,22,23)

InChI Key

OGLYLSBLHGLNQW-UHFFFAOYSA-N

Canonical SMILES

CCOCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C

Origin of Product

United States

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